1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
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Overview
Description
“1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol” is a complex organic compound. It likely contains a benzimidazole core structure, which is a fused benzene and imidazole ring. The “4-Methoxybenzyl” indicates a benzyl group (a benzene ring with a single carbon extension) substituted with a methoxy group (OCH3) at the 4th position . The “-2-thiol” suggests a sulfur-containing functional group attached at the 2nd position of the benzimidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzimidazole ring, the methoxybenzyl group, and the thiol group. The presence of these functional groups would significantly influence the compound’s chemical behavior and reactivity .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the methoxy group could potentially participate in ether cleavage reactions, the benzimidazole ring might undergo electrophilic substitution reactions, and the thiol group could be involved in oxidation or substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing these properties could include the compound’s size, shape, functional groups, and the presence of any aromatic systems .
Scientific Research Applications
Antimalarial Activity
Research on marine-derived natural products has identified compounds with significant and selective in vitro antimalarial activity. While the specific compound is not mentioned, the study highlights the potential of benzimidazole derivatives in antimalarial research, providing a basis for exploring 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol in similar contexts (Wright et al., 1996).
DNA Binding and Fluorescent Staining
Benzimidazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property is utilized in fluorescent DNA staining for cell biology research, suggesting potential applications of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol in similar analytical and diagnostic techniques (Issar & Kakkar, 2013).
Broad Spectrum Biological Activities
The combination of (thio)urea and benzothiazole derivatives, closely related to benzimidazoles, showcases a broad spectrum of biological activities, including antifungal and herbicidal properties. This diversity underscores the potential of exploring 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol for similar biological and therapeutic applications (Rosales-Hernández et al., 2022).
Anticancer Potential
Benzimidazole anthelmintics, part of the same chemical family, demonstrate anticancer activities through various mechanisms such as disruption of microtubule polymerization and induction of apoptosis. This suggests that 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol may hold potential in cancer research and treatment strategies, highlighting the importance of further investigation into its anticancer properties (Son, Lee, & Adunyah, 2020).
SAR and Medicinal Chemistry
Structure-activity relationship (SAR) studies of benzimidazole scaffolds in medicinal chemistry reveal their significance in the development of therapeutic agents for various diseases. These studies, which analyze the impact of structural modifications on biological activity, provide a foundation for further research into specific derivatives like 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, aiming to optimize their therapeutic potential (Yadav & Ganguly, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-18-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)16-15(17)19/h2-9H,10H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXWZJQHECVSJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325701 |
Source
|
Record name | 3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792670 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol | |
CAS RN |
352330-22-4 |
Source
|
Record name | 3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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